Cas no 957066-09-0 (5-Carboxy-2-chloro-4-methoxyphenylboronic acid)

5-Carboxy-2-chloro-4-methoxyphenylboronic acid is a boronic acid derivative featuring a carboxyl group, chloro substituent, and methoxy group on the phenyl ring. This multifunctional compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates the formation of carbon-carbon bonds. The electron-withdrawing carboxyl and chloro groups enhance reactivity, while the methoxy group offers steric and electronic modulation. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical research. The compound's stability and solubility in common organic solvents further contribute to its utility in synthetic applications. Proper handling under inert conditions is recommended to preserve its reactivity.
5-Carboxy-2-chloro-4-methoxyphenylboronic acid structure
957066-09-0 structure
Product name:5-Carboxy-2-chloro-4-methoxyphenylboronic acid
CAS No:957066-09-0
MF:C8H8BClO5
MW:230.410121917725
MDL:MFCD09878319
CID:839767
PubChem ID:44119596

5-Carboxy-2-chloro-4-methoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-CARBOXY-2-CHLORO-4-METHOXYPHENYLBORONIC ACID
    • 5-Borono-4-chloro-2-methoxybenzoic acid
    • 5-Carboxy-2-chloro-4-methoxybenzeneboronic acid
    • MFCD09878319
    • AKOS015836256
    • SCHEMBL1934771
    • CS-0174895
    • 5-carboxy-2-chloro-4-methoxy-phenylboronic acid
    • 5-Borono-4-chloro-2-methoxybenzoicacid
    • 4-chloro-5-(dihydroxyboranyl)-2-methoxybenzoic acid
    • DTXSID20657318
    • PTFZFTUJDUZSLR-UHFFFAOYSA-N
    • 957066-09-0
    • A858870
    • BS-24719
    • 5-Carboxy-2-chloro-4-methoxyphenylboronic acid
    • MDL: MFCD09878319
    • Inchi: InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)
    • InChI Key: PTFZFTUJDUZSLR-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1C(=O)O)B(O)O)Cl

Computed Properties

  • Exact Mass: 230.01500
  • Monoisotopic Mass: 230.0153312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 86.99000
  • LogP: -0.27340

5-Carboxy-2-chloro-4-methoxyphenylboronic acid Security Information

  • Hazardous Material Identification: Xi

5-Carboxy-2-chloro-4-methoxyphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

5-Carboxy-2-chloro-4-methoxyphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR59414-1g
5-Carboxy-2-chloro-4-methoxybenzeneboronic acid
957066-09-0
1g
£300.00 2024-05-24
abcr
AB254485-1 g
5-Carboxy-2-chloro-4-methoxybenzeneboronic acid
957066-09-0
1g
€552.00 2023-04-27
TRC
C177868-250mg
5-Carboxy-2-chloro-4-methoxyphenylboronic acid
957066-09-0
250mg
$ 270.00 2023-04-18
TRC
C177868-50mg
5-Carboxy-2-chloro-4-methoxyphenylboronic acid
957066-09-0
50mg
$ 98.00 2023-04-18
TRC
C177868-100mg
5-Carboxy-2-chloro-4-methoxyphenylboronic acid
957066-09-0
100mg
$ 150.00 2023-04-18
Matrix Scientific
092161-1g
5-Borono-4-chloro-2-methoxybenzoic acid, 95+%
957066-09-0 95+%
1g
$588.00 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245565-1g
5-Borono-4-chloro-2-methoxybenzoic acid
957066-09-0 98%
1g
¥4005.00 2024-04-23
Ambeed
A889271-5g
5-Borono-4-chloro-2-methoxybenzoic acid
957066-09-0 98%
5g
$908.0 2024-04-16
abcr
AB254485-500mg
5-Carboxy-2-chloro-4-methoxybenzeneboronic acid; .
957066-09-0
500mg
€323.60 2025-02-21
abcr
AB254485-5g
5-Carboxy-2-chloro-4-methoxybenzeneboronic acid; .
957066-09-0
5g
€1405.00 2025-02-21

Additional information on 5-Carboxy-2-chloro-4-methoxyphenylboronic acid

5-Carboxy-2-chloro-4-methoxyphenylboronic Acid: A Comprehensive Overview

5-Carboxy-2-chloro-4-methoxyphenylboronic acid, also known by its CAS number CAS No. 957066-09-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a boronic acid group, has garnered attention due to its potential in drug discovery, material synthesis, and electronic applications. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further highlighted its importance in modern chemical sciences.

The molecular structure of 5-Carboxy-2-chloro-4-methoxyphenylboronic acid consists of a phenyl ring substituted with three distinct functional groups: a carboxylic acid group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The boronic acid group, in particular, is a key feature that enables this compound to participate in Suzuki-Miyaura coupling reactions—a cornerstone of modern organic synthesis.

Recent studies have explored the synthesis of 5-Carboxy-2-chloro-4-methoxyphenylboronic acid through innovative routes, leveraging green chemistry principles to enhance efficiency and reduce environmental impact. Researchers have employed catalytic systems that minimize the use of hazardous reagents while maximizing yields. For instance, the use of palladium catalysts in cross-coupling reactions has been optimized to achieve higher selectivity and faster reaction rates.

In terms of applications, this compound has found utility in the development of advanced materials. Its ability to undergo controlled polymerization has led to the creation of novel polymeric materials with tailored properties for use in electronics and optoelectronics. Additionally, the compound has been investigated for its potential as a building block in the synthesis of bioactive molecules, particularly in the context of drug discovery programs targeting various diseases.

The incorporation of 5-Carboxy-2-chloro-4-methoxyphenylboronic acid into organic electronic devices has also been a focus of recent research. Its electronic properties make it suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that this compound can enhance device performance by improving charge transport properties and stability under operational conditions.

In conclusion, 5-Carboxy-2-chloro-4-methoxyphenylboronic acid, with its distinctive structure and functional groups, continues to be a valuable tool in chemical research and industrial applications. Its role as a key intermediate in advanced material synthesis and drug development underscores its significance in contemporary science. As research progresses, new insights into its properties and applications are expected to further expand its utility across diverse fields.

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(CAS:957066-09-0)5-Carboxy-2-chloro-4-methoxyphenylboronic acid
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